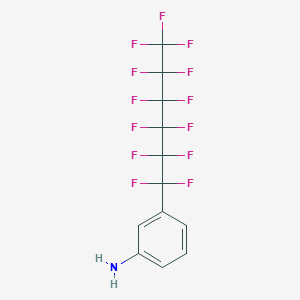
3-(Perfluorohexyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Perfluorohexyl)aniline is a chemical compound that has garnered significant interest due to its unique properties and potential applications in various fields of research. This compound consists of an aniline moiety substituted with a perfluorohexyl group, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Perfluorohexyl)aniline typically involves the introduction of a perfluorohexyl group to an aniline derivative. One common method is the nucleophilic substitution reaction where perfluorohexyl iodide reacts with aniline in the presence of a base. The reaction is often carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These can include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce waste. The choice of solvents, catalysts, and reaction parameters are crucial in industrial settings to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-(Perfluorohexyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: The perfluorohexyl group can participate in substitution reactions, particularly under photochemical conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Photocatalysts like Rose Bengal and visible light sources are employed for fluoroalkylation reactions.
Scientific Research Applications
3-(Perfluorohexyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of fluorinated compounds and as a building block for more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 3-(Perfluorohexyl)aniline exerts its effects involves interactions at the molecular level. The perfluorohexyl group can influence the compound’s hydrophobicity and electronic properties, affecting its binding to molecular targets. These interactions can modulate various biochemical pathways, making the compound useful in research and industrial applications .
Comparison with Similar Compounds
Perfluorohexylbenzene: Similar in structure but lacks the amino group, affecting its reactivity and applications.
Perfluorohexylamine: Contains a primary amine group instead of an aniline moiety, leading to different chemical behavior.
Perfluorohexylphenol: The hydroxyl group in place of the amino group results in distinct chemical and physical properties.
Uniqueness: 3-(Perfluorohexyl)aniline stands out due to the combination of the perfluorohexyl group and the aniline moiety. This unique structure imparts specific reactivity and properties that are valuable in various applications, from chemical synthesis to industrial processes .
Properties
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F13N/c13-7(14,5-2-1-3-6(26)4-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4H,26H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHAXUHMVBEXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895722 |
Source


|
| Record name | 3-(Tridecafluorohexyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119534-79-1 |
Source


|
| Record name | 3-(Tridecafluorohexyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
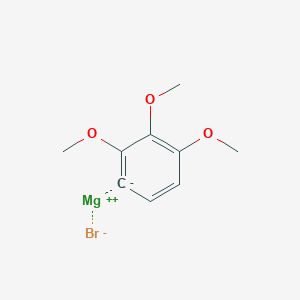
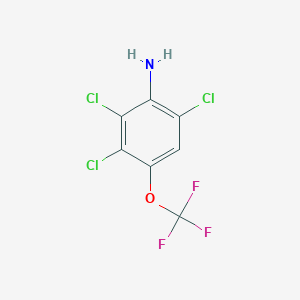
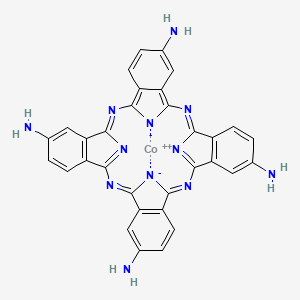
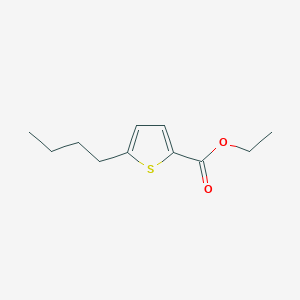
![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)
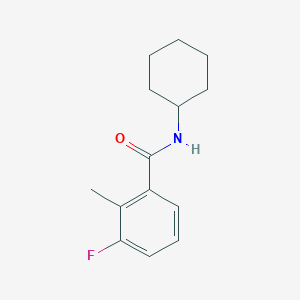
![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride](/img/structure/B6296713.png)
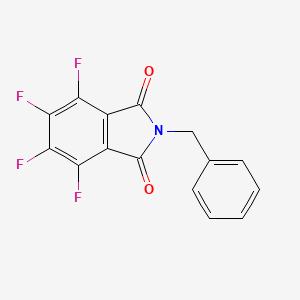
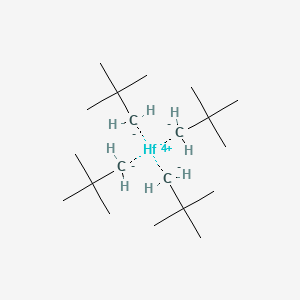
![6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B6296737.png)
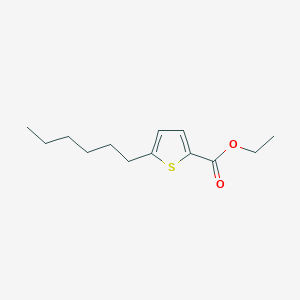
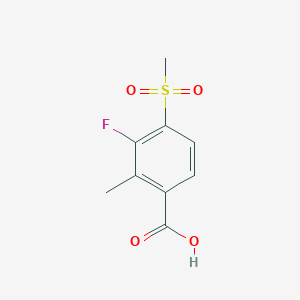
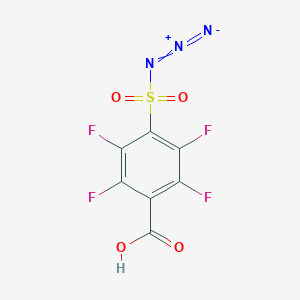
![[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(methoxy(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}ruthenium(II) dichloride GreenCat](/img/structure/B6296768.png)
